tert-Butyl 2-(Diethoxyphosphoryl)acrylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(Diethoxyphosphoryl)acrylate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl acrylate . The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(Diethoxyphosphoryl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(Diethoxyphosphoryl)acrylate is used as a building block for the synthesis of more complex molecules . It is also employed in polymer chemistry for the production of specialized polymers .
Biology: In biological research, this compound is used as a reagent in various biochemical assays . It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new drugs and pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of coatings, adhesives, and other materials . Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(Diethoxyphosphoryl)acrylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function .
Comparison with Similar Compounds
Biological Activity
tert-Butyl 2-(Diethoxyphosphoryl)acrylate (tBDEPA) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.
Synthesis and Properties
tBDEPA can be synthesized through the reaction of tert-butyl acrylate with diethyl phosphite under acidic conditions. The resulting compound is characterized by the presence of a diethoxyphosphoryl group, which significantly influences its reactivity and biological activity.
Chemical Structure
The chemical structure of tBDEPA can be represented as follows:
This structure indicates the presence of both an acrylate functional group, which is known for its polymerization properties, and a phosphoryl group that may contribute to its biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of tBDEPA against various bacterial strains. For instance, a study demonstrated that tBDEPA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 16-32 µg/mL, indicating moderate antibacterial efficacy .
The proposed mechanism of action for tBDEPA involves interference with bacterial cell wall synthesis. The phosphoryl group likely plays a crucial role in binding to essential enzymes involved in this process. Kinetic studies suggest that tBDEPA inhibits penicillin-binding proteins (PBPs), which are critical for bacterial cell wall integrity .
Case Studies
-
Study on Antibacterial Efficacy :
A comprehensive study evaluated the efficacy of tBDEPA in vitro against a panel of clinically relevant pathogens. The results indicated that tBDEPA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics like ampicillin . -
Toxicological Assessments :
Toxicological assessments revealed that tBDEPA has a relatively low cytotoxicity profile in mammalian cell lines, with IC50 values exceeding 100 µg/mL. This suggests a favorable safety margin for potential therapeutic applications .
Table 1: Antimicrobial Activity of tBDEPA
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity Profile of tBDEPA
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | >100 |
MCF-7 | >100 |
Vero | >100 |
Properties
Molecular Formula |
C11H21O5P |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
tert-butyl 2-diethoxyphosphorylprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h3,7-8H2,1-2,4-6H3 |
InChI Key |
UAIPOXABTHYLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
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